Proteinase L5
描述
属性
生物活性 |
Antibacterial |
|---|---|
序列 |
ATVQGGIXYRMP |
产品来源 |
United States |
Classification and Nomenclature of Proteinase L5 Variants
EC Classification (EC 3.4.19.12)
UCH-L5 is classified under the Enzyme Commission (EC) number EC 3.4.19.12 . uniprot.orgprospecbio.com This classification places it within the hydrolases, specifically those that act on peptide bonds (peptidases). The sub-subclass 19 denotes cysteine endopeptidases, and the final number, 12, specifies ubiquitinyl hydrolases. expasy.org
Enzyme Family and Clan Assignment (e.g., Cysteine Proteases, UCH family, Peptidase C12)
Enzyme Family and Clan Assignment
UCH-L5 belongs to the Cysteine Protease class of enzymes. ebi.ac.uk More specifically, it is a member of the Ubiquitin C-terminal Hydrolase (UCH) family and is assigned to the Peptidase C12 family . prospecbio.comebi.ac.ukebi.ac.uk This family is part of the larger Cysteine protease CA clan . ebi.ac.uk The catalytic activity of these enzymes relies on a cysteine residue in their active site. plos.org
Synonyms and Gene Designations
UCH-L5 is known by a variety of synonyms and gene designations, which can be a source of confusion. The official gene name is UCHL5 . uniprot.orggenecards.org Other common names and designations include:
UCH37 uniprot.orggenecards.org
Ubiquitin Thioesterase L5 uniprot.orggenecards.org
Ubiquitin Carboxyl-terminal Hydrolase L5 prospecbio.comgenecards.org
INO80 Complex Subunit R (INO80R) prospecbio.comgenecards.org
CGI-70 prospecbio.comgenecards.org
Molecular Biology and Genetic Aspects of Proteinase L5
Gene Structure and Genomic Organization
The gene encoding Proteinase L5 in humans is designated as UCHL5. ebi.ac.ukuniprot.org Like many genes encoding essential proteins, UCHL5 has a defined structure of exons and introns, although specific details on the number and size of these elements for UCHL5 require consultation of genomic databases. In general, viral genomes, such as that of the Bovine Adenovirus Type 3, also feature organized coding regions for their proteases. nih.gov For instance, the adenovirus genome is divided into early (E) and late (L) transcripts, with the proteinase gene located in the L5 region in some adenoviruses. nih.govnih.gov The human UCHL5 gene is transcribed and translated to produce the UCHL5 protein, which consists of 329 amino acids. uniprot.org
Table 1: Genomic Details of Human this compound (UCHL5)
| Feature | Description | Source |
|---|---|---|
| Protein Name | Ubiquitin carboxyl-terminal hydrolase isozyme L5 | uniprot.org |
| Gene Name | UCHL5 | ebi.ac.ukuniprot.org |
| Organism | Homo sapiens (Human) | ebi.ac.uk |
| Protein Length | 329 amino acids | uniprot.org |
| Classification | Enzyme / Protease / Cysteine Protease | ebi.ac.uk |
Transcriptional Regulation and Expression Profiles
The expression of the UCHL5 gene is subject to regulatory mechanisms that control the amount of this compound produced in cells. Transcriptional regulation ensures that the enzyme is available when needed for processes like proteasomal degradation and DNA repair. uniprot.orgnih.gov In mycobacteriophage L5, a repressor protein called gp71 controls the transcription of lytic genes by binding to specific sites on the phage genome, demonstrating a model of tight transcriptional control. nih.gov
Expression profile studies show that UCHL5 is expressed across a wide variety of human tissues, indicating its fundamental role in cellular maintenance. Data from expression atlases reveal that UCHL5 is expressed in at least 190 different cell types and tissues, including the cortical plate. uniprot.org Studies on other organisms also highlight how protease expression can be dynamically regulated. For example, in the tobacco hornworm (Manduca sexta), the expression of digestive proteases changes significantly throughout its larval stages, declining rapidly as the insect enters the pre-wandering L5 stage in preparation for pupation. researchgate.net In the fungus Trichophyton rubrum, the expression of protease genes is strongly upregulated when the fungus grows on protein sources like keratin, indicating a transcriptional response to nutrient availability. asm.org
Table 2: Expression Profile of UCHL5
| Tissue/Cell Type | Expression Level | Source |
|---|---|---|
| General Profile | Ubiquitous expression | nih.gov |
| Ovary | High (RPKM 1433.7) | nih.gov |
| Thyroid | High (RPKM 620.7) | nih.gov |
| Cortical Plate | Expressed | uniprot.org |
| Other Tissues | Expressed in 25 other tissues | nih.gov |
Post-Translational Modifications and Processing
Post-translational modifications (PTMs) are crucial for regulating the function of most proteins, including proteases. quizlet.com PTMs can involve the addition of chemical groups or proteolytic cleavage, which can alter a protein's activity, localization, or stability. abcam.comwikipedia.org
This compound (UCHL5) is itself a regulator of PTMs, as its primary function is to remove ubiquitin chains from other proteins. uniprot.org Ubiquitination is a reversible PTM that targets proteins for degradation by the proteasome. abcam.com By cleaving these ubiquitin tags, UCHL5 rescues proteins from degradation and regulates a multitude of cellular pathways. uniprot.org The activity of UCHL5 is, in turn, subject to regulation. It is known to be activated by ADRM1, a component of the proteasome, and inhibited by interaction with NFRKB. uniprot.org While UCHL5 is a putative component of the INO80 chromatin remodeling complex, it is inactive within this complex and requires transient interaction with the proteasome for its deubiquitinating activity to be unleashed. uniprot.org
Table 3: Post-Translational Modifications and Regulatory Interactions of UCHL5
| Modification/Interaction | Effect on UCHL5 | Description | Source |
|---|---|---|---|
| Interaction with ADRM1 | Activation | UCHL5 is activated by a transient interaction with the proteasome via ADRM1. | uniprot.org |
| Interaction with NFRKB | Inhibition | The activity of UCHL5 is inhibited by its interaction with NFRKB. | uniprot.org |
| Ubiquitination (of substrates) | Reversed by UCHL5 | UCHL5 specifically cleaves 'Lys-48'-linked polyubiquitin (B1169507) chains, reversing this PTM on target proteins. | uniprot.org |
| Association with INO80 complex | Inactive State | UCHL5 is inactive when part of the INO80 complex. | uniprot.org |
Genetic Variants and Mutational Analysis on Enzymatic Function
Genetic variations and mutations in protease genes can have significant effects on their enzymatic function, potentially leading to disease. For instance, mutations in the HIV-1 protease gene can confer resistance to antiretroviral drugs. plos.org Similarly, cancer-associated mutations in the RPL5 gene, which encodes a ribosomal protein, can disrupt p53 signaling, a critical tumor suppression pathway. nih.gov
For this compound (UCHL5), its enzymatic activity is dependent on a catalytic triad (B1167595) of amino acid residues typical of cysteine proteases. Mutational analysis of these key sites would predictably abolish its function. The UniProt database identifies several critical residues for UCHL5's function: the active site involves a nucleophile at position 88 and a proton donor at position 164. uniprot.org A residue at position 82 acts as a transition state stabilizer, and another at position 179 is also important for enzyme activity. uniprot.org A mutation in any of these sites could impair or eliminate the ability of UCHL5 to cleave ubiquitin chains, which would have downstream consequences for protein degradation and cell signaling pathways. Studies on other proteins, such as the L5F mutation in the spike protein of the SARS-CoV-2 virus, illustrate how even single amino acid changes can be significant for protein function and viral evolution. dovepress.com
Table 4: Key Residues and Potential Impact of Mutations on UCHL5 Function
| Residue Position | Role | Predicted Impact of Mutation | Source |
|---|---|---|---|
| 82 | Transition state stabilizer | Impaired catalytic efficiency | uniprot.org |
| 88 | Active site (Nucleophile) | Loss of catalytic activity | uniprot.org |
| 164 | Active site (Proton donor) | Loss of catalytic activity | uniprot.org |
| 179 | Important for enzyme activity | Reduced or loss of function | uniprot.org |
Structural Biology of Proteinase L5
Overall Tertiary and Quaternary Structure
The three-dimensional architecture of a protein is fundamental to its function. For UCH-L5 and Lysobacter L5, their tertiary and quaternary structures dictate their enzymatic activity, substrate specificity, and interactions with regulatory partners.
Human UCH-L5, also known as UCH37, is a multi-domain protein whose activity is intricately regulated by its structural components. frontiersin.org It is a deubiquitinating enzyme associated with the 19S regulatory subunit of the 26S proteasome. nih.govuniprot.org The protein's architecture consists primarily of two key domains: an N-terminal Ubiquitin C-terminal Hydrolase (UCH) catalytic domain and a C-terminal UCHL5-like domain (ULD). frontiersin.orge-century.us
The catalytic domain (residues 7-225) adopts a classic α/β fold, featuring a central six-stranded β-sheet surrounded by α-helices. e-century.usuniprot.org This UCH domain contains a characteristic flexible active-site crossover loop which, in UCH-L5, is relatively large, enabling it to process larger substrates like polyubiquitin (B1169507) chains, a feature not common to all UCH family members. nih.govnih.gov
The C-terminal ULD (residues 291-319) is a helical bundle domain that plays a crucial autoregulatory role. frontiersin.orge-century.usuniprot.org In its native, or apo, state, the ULD inhibits the catalytic activity of the UCH domain in cis by sterically hindering the ubiquitin-binding site. frontiersin.orge-century.us This inhibition is relieved upon allosteric binding of regulatory proteins. frontiersin.org
| Domain | Approximate Residues | Key Structural Features | Primary Function |
|---|---|---|---|
| UCH Catalytic Domain | 7-225 uniprot.org | α/β fold with a central β-sheet and surrounding α-helices; contains a large, flexible crossover loop. e-century.usnih.gov | Contains the catalytic triad (B1167595); performs deubiquitination. nih.gov |
| ULD (UCHL5-like Domain) | 291-319 uniprot.org | Coiled-coil/helical bundle structure. frontiersin.org | Autoinhibition; binding site for allosteric regulators like RPN13 and INO80G. frontiersin.orge-century.us |
Proteinase L5 from the Gram-negative bacterium Lysobacter sp. XL1 is a lytic protease with antimicrobial properties. nih.govuniprot.org A remarkable characteristic of Lysobacter L5 is its ability to aggregate and form amyloid-like fibril structures. nih.gov This property is significant for its biological function and secretion. In the bacterial periplasm, L5 accumulates in these amyloid-like forms, which is thought to exert pressure on the outer membrane, contributing to the formation and release of outer membrane vesicles (OMVs) that carry the enzyme. researchgate.net The formation of amyloid-like structures, which are typically ordered β-sheet-rich aggregates, is a key feature distinguishing it from amorphously aggregated proteins. plos.org This aggregation into fibrillar structures is concentration-dependent and is believed to be important for its role in lysing the cell walls of competing microorganisms. nih.govresearchgate.net
UCH-L5 Domain Architecture (e.g., catalytic domain, UCH-domain, C-terminal domain/tail-domain, ULD domain)
Active Site Configuration and Catalytic Residues
The catalytic mechanism of an enzyme is defined by the specific arrangement of amino acid residues within its active site. UCH-L5 and Lysobacter L5 belong to different classes of proteases, a difference that is clearly reflected in their active site configurations.
UCH-L5 functions as a cysteine protease, utilizing a canonical catalytic triad to hydrolyze the isopeptide bond at the C-terminus of ubiquitin. frontiersin.orgnih.gov This triad consists of a nucleophile, a proton donor, and a residue that helps to orient the proton donor and stabilize the transition state.
Nucleophile: Cysteine-88 (Cys88) acts as the catalytic nucleophile. nih.govuniprot.orguniprot.org
Proton Donor: Histidine-164 (His164) serves as the general base, accepting a proton from the Cys88 thiol to activate it for nucleophilic attack. nih.govuniprot.orguniprot.org
Transition State Stabilizer: Aspartate-179 (Asp179) orients the histidine residue, and the active site also features a glutamine residue that helps stabilize the oxyanion hole during catalysis. nih.govuniprot.orguniprot.org
Interestingly, crystal structures of the UCH-L5 catalytic domain have revealed an unproductive conformation where the Cys88 side chain is oriented away from the active-site cleft, suggesting a state that is incapable of substrate processing. nih.gov This inactive state is thought to transition to an active form upon binding to its regulatory partners on the proteasome. nih.govrcsb.org
In contrast, Lysobacter L5 is a serine protease. karger.comasm.org Its catalytic activity is dependent on a serine residue within the active site that acts as the nucleophile. Inhibition studies have confirmed its classification, as it is inhibited by Phenylmethylsulfonyl fluoride (B91410) (PMSF), a classic inhibitor of serine proteases, but not by inhibitors of cysteine or metalloproteases. karger.com The crystal structure of Lysobacter L5 has identified Serine-149 (Ser149) as the catalytic nucleophile of the active site. researchgate.net It shares high structural identity with other Lysobacter serine proteases like α-lytic protease, despite low amino acid sequence identity. nih.gov
| Enzyme | Protease Class | Catalytic Nucleophile | Other Key Residues |
|---|---|---|---|
| UCH-L5 | Cysteine Protease nih.gov | Cysteine-88 nih.govuniprot.org | Histidine-164 (Proton Donor), Aspartate-179 (Stabilizer) nih.govuniprot.org |
| Lysobacter L5 | Serine Protease karger.com | Serine-149 researchgate.net | N/A (Homologous to α-lytic protease active site) nih.gov |
Cysteine Protease Active Site in UCH-L5 (e.g., nucleophile, proton donor, transition state stabilizer)
Conformational Dynamics and Allosteric Sites
The activity of UCH-L5 is not static but is dynamically regulated through conformational changes induced by the binding of other proteins to allosteric sites. A key regulatory mechanism involves its interaction with proteins containing a DEUBAD (DEUBiquitinase Adaptor) domain. nih.gov
The binding of the DEUBAD domain of RPN13 (also known as ADRM1), a proteasomal subunit, to the ULD of UCH-L5 leads to its activation. e-century.usnih.govnih.gov This interaction induces a significant conformational change, repositioning the ULD and the crossover loop of the catalytic domain. nih.govproteopedia.org This repositioning relieves the autoinhibition, enhances the affinity for the ubiquitin substrate, and properly orients the substrate for catalysis. e-century.usnih.gov RPN13 binding essentially switches UCH-L5 to a conformation that is competent for robust deubiquitination activity. e-century.us
Conversely, the DEUBAD domain of another protein, INO80G (also known as NFRKB), acts as an inhibitor of UCH-L5. frontiersin.orgnih.gov Although it binds to the same ULD, it promotes a radically different conformation. nih.gov The INO80G DEUBAD domain uses molecular mimicry to block the ubiquitin docking site, drastically decreasing the enzyme's affinity for its substrate and shutting down its activity. nih.govnih.gov These opposing regulatory actions, driven by the binding of different DEUBAD-containing partners to the same allosteric site on the ULD, highlight the remarkable conformational plasticity of UCH-L5 and provide a sophisticated mechanism for controlling its function in different cellular contexts, such as at the proteasome versus in the INO80 chromatin remodeling complex. nih.govnih.govresearchgate.net
Structural Homologies and Evolutionary Conservation of Folds
The structural architecture of this compound from Lysobacter sp. XL1 reveals significant insights into its evolutionary relationships and functional adaptations. While it shares a low amino acid sequence identity with its homologs, the conservation of its tertiary structure, or fold, is a prominent feature.
Structural Homologs of this compound
Detailed crystallographic studies have shown that this compound has a high degree of structural identity with other bacteriolytic proteases from the Lysobacter genus, most notably the α-lytic protease from Lysobacter enzymogenes and the L1 protease from Lysobacter sp. XL1. nih.gov A phylogenetic analysis, based on sequence homology, places this compound (also identified as AlpB) within the PA clan and the S1 family of serine peptidases. researchgate.net It shares 56% sequence homology with the α-lytic protease of Lysobacter enzymogenes. researchgate.net
Despite this relatively low sequence identity, the spatial arrangement of the polypeptide chain is remarkably similar. nih.gov The crystal structure of this compound has been determined at a resolution of 1.60 Å, providing a detailed view of its three-dimensional conformation. nih.govrcsb.org This structural conservation is a hallmark of the α-lytic protease family, which is known for its unusual kinetic stability, a feature conferred by a large N-terminal pro-region that acts as a folding catalyst. biorxiv.org
The table below presents a summary of key structural homologs of this compound.
Table 1: Structural Homologs of this compound
| Homolog | Source Organism | PDB ID | Structural Similarity Highlights |
| α-lytic protease | Lysobacter enzymogenes | 2ALP | High structural identity despite low sequence identity. nih.govresearchgate.net |
| L1 protease | Lysobacter sp. XL1 | 6QOY | High structural identity. nih.govrcsb.org |
| Streptomyces griseus Protease B (SGPB) | Streptomyces griseus | - | A member of the α-lytic protease family with a smaller pro-region and lower kinetic stability. biorxiv.org |
Evolutionary Conservation of the α-Lytic Protease Fold
The fold of this compound is characteristic of the α-lytic protease family, which belongs to the chymotrypsin-like serine protease superfamily. researchgate.netgenome.jp A defining feature of this family is a two-domain architecture, with each domain being a six-stranded β-barrel. This conserved fold is crucial for the catalytic activity and stability of these enzymes.
Research into the evolutionary history of the α-lytic protease family suggests that the large pro-region, essential for proper folding and kinetic stability, is an ancestral feature. biorxiv.org Homologs are observed to cluster based on the size of their pro-regions, indicating a strong evolutionary pressure on this aspect of their structure, which is directly linked to their folding mechanism and stability. biorxiv.org
While this compound shares the core fold with its homologs, there are distinct structural differences in certain regions, such as the β2/β3 hairpin and the β15/β16 loop. researchgate.net These variations are thought to be significant for the unique substrate specificity and biological properties of this compound. nih.gov
The table below summarizes the key features of the conserved fold in the α-lytic protease family.
Table 2: Conserved Fold Features of the α-Lytic Protease Family
| Feature | Description | Evolutionary Significance |
| Overall Fold | Two-domain architecture with each domain composed of a six-stranded β-barrel. | Characteristic of the chymotrypsin-like serine protease superfamily. |
| Pro-Region | A large N-terminal pro-region that functions as an intramolecular chaperone or folding catalyst. | An ancestral feature that dictates the kinetic stability of the protease. biorxiv.org |
| Kinetic Stability | The native state is kinetically trapped and highly resistant to unfolding. | A fitness advantage allowing the protease to function in harsh environments. biorxiv.org |
| Active Site | Contains the canonical catalytic triad of serine, histidine, and aspartate, typical of serine proteases. | Essential for the proteolytic activity of the enzyme. |
Enzymatic Mechanisms and Catalytic Activity of Proteinase L5
Hydrolysis Mechanism
The catalytic action of Proteinase L5 (UCH-L5) is centered around a thiol-dependent hydrolysis mechanism, characteristic of cysteine proteases. portlandpress.com This process involves a catalytic triad (B1167595) of amino acid residues within the enzyme's active site: a cysteine, a histidine, and an aspartate. nih.gov In UCH-L5, these critical residues are Cys88, His164, and Asp179. Mutation of any of these residues leads to a significant loss of enzymatic activity. nih.gov
The hydrolysis of a peptide bond by a cysteine protease generally follows a three-step mechanism:
Nucleophilic Attack: An adjacent histidine residue deprotonates the thiol group of the catalytic cysteine. This makes the cysteine's sulfur atom a potent nucleophile, which then attacks the carbonyl carbon of the scissile peptide bond in the substrate. biorxiv.org
Formation of a Thioester Intermediate: This attack results in the cleavage of the peptide bond. One part of the substrate is released, while the other part, containing the new carboxy-terminus, forms a covalent thioester intermediate with the catalytic cysteine. biorxiv.org
Hydrolysis and Enzyme Regeneration: The thioester intermediate is then hydrolyzed by a water molecule, which is activated by the histidine residue. This step releases the second part of the substrate and regenerates the free, active enzyme, ready for another catalytic cycle. biorxiv.org
The structure of UCH-L5's catalytic domain reveals that in its inactive, or apo, form, the catalytic cysteine may be in an unproductive orientation. It is hypothesized that upon binding to ubiquitin, a conformational change occurs, properly aligning the catalytic triad for efficient hydrolysis. nih.govfrontiersin.org This mechanism likely confers specificity, ensuring that UCH-L5 acts as a ubiquitin hydrolase rather than a non-specific protease. nih.gov
Catalytic Efficiency and Kinetics
The catalytic efficiency of an enzyme is a measure of how efficiently it can convert a substrate into a product. It is typically represented by the specificity constant, kcat/Km, where kcat is the turnover number (the number of substrate molecules converted to product per enzyme molecule per second) and Km is the Michaelis constant (the substrate concentration at which the reaction rate is half of the maximum). e-century.us
Studies have quantified the catalytic efficiency of UCH-L5 with various substrates. For instance, when acting on an N-terminally ubiquitinated protein (Ub-Ube2W), UCH-L5 demonstrates significant catalytic efficiency. portlandpress.com The kinetic parameters for this reaction are detailed in the table below.
| Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹·s⁻¹) |
| Ub-Ube2W | Data not available | Data not available | 1.59 x 10⁴ |
| Kinetic parameters of UCH-L5 for the substrate Ub-Ube2W. Data from portlandpress.com. |
The activity of UCH-L5 can be modulated by inhibitors. The potency of these inhibitors is often measured by the half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce the enzyme's activity by 50%. Several inhibitors have been developed for UCH-L5, including peptide-based inhibitors and small molecules.
| Inhibitor | Type | IC50 (µM) | Notes |
| Linear Peptide 1 | Peptide | 1.8 | Based on a β-sheet hairpin in Ubiquitin. frontiersin.orgresearchgate.net |
| Cyclic Peptide 2 | Peptide | 1.6 | A cyclic version of Peptide 1, showing slightly better inhibition. frontiersin.orgresearchgate.net |
| TAB2 | Small Molecule | 33 | A derivative of Tiaprofenic Acid. nih.gov |
| TAB2 (with Rpn13) | Small Molecule | 52 | Inhibition of the UCH-L5/Rpn13 complex. nih.gov |
| b-AP15 | Small Molecule | 0.23 | A specific inhibitor of USP14/UCHL5 in MV4-11 cells. mdpi.com |
| IC50 values of various inhibitors against this compound (UCH-L5). Data from frontiersin.orgmdpi.comresearchgate.netnih.gov. |
Cyclic Peptide 2 has also been tested for its selectivity against other members of the UCH family. It inhibits UCH-L3 and BAP1 with significantly higher IC50 values (22.5 µM and 6.8 µM, respectively), indicating a degree of selectivity for UCH-L5. frontiersin.orgresearchgate.net The activity of UCH-L5 can also be enhanced when it forms a complex with the proteasomal subunit Rpn13. nih.gov
Specific Reaction Products
The primary function of this compound (UCH-L5) is the deubiquitination of protein substrates. nih.gov Specifically, it is known to cleave 'Lys-48'-linked polyubiquitin (B1169507) chains, which are a canonical signal for proteasomal degradation. frontiersin.org By removing these chains, UCH-L5 can rescue proteins from degradation, thereby regulating their cellular levels and activity.
The specific reaction products of UCH-L5 catalysis are:
Deubiquitinated Proteins: The main product is the substrate protein with the polyubiquitin chain removed. This can prevent the protein's degradation by the 26S proteasome. frontiersin.org
Free Ubiquitin or Ubiquitin Chains: The enzyme releases ubiquitin, either as monoubiquitin or as shorter ubiquitin chains, which can then be reused by the cell's ubiquitination machinery. UCH-L5 is known to function by trimming or debranching polyubiquitin chains. biorxiv.org
In addition to cleaving isopeptide-linked polyubiquitin chains, UCH-L5 can also cleave peptide-linked ubiquitin from structured proteins, such as N-terminal ubiquitin fusions. portlandpress.com This activity suggests a role in processing substrates targeted to the proteasome via the Ub-fusion degradation (UFD) pathway. portlandpress.com The enzyme's ability to process different types of ubiquitin linkages highlights its versatility in regulating protein fate within the cell.
Substrate Specificity and Recognition by Proteinase L5
UCH-L5 Substrate Preferences
Ubiquitin C-terminal hydrolase L5 (UCH-L5), also known as UCH37, is a deubiquitinating enzyme (DUB) associated with the 19S regulatory particle of the 26S proteasome. uniprot.orguniprot.org Its primary role is to cleave ubiquitin from protein substrates, a crucial step in protein degradation and recycling.
A key substrate preference for UCH-L5 is for 'Lys-48'-linked polyubiquitin (B1169507) chains. uniprot.orguniprot.orgnih.gov These chains are a canonical signal for targeting proteins to the proteasome for degradation. nih.gov UCH-L5 specifically acts as a de-branching enzyme, removing ubiquitin chains from forked ubiquitin structures to facilitate protein turnover. nih.gov This activity is a thiol-dependent hydrolysis of the isopeptide bond. uniprot.orguniprot.org
Furthermore, UCH-L5 recognizes and cleaves the peptide or isopeptide bond formed by the C-terminal Glycine (B1666218) (Gly) of ubiquitin. uniprot.orgfrontiersin.org This allows it to remove ubiquitin from a variety of protein substrates. While UCH-L5 can cleave ubiquitin from small adducts, its activity is significantly enhanced when acting on structured protein substrates. portlandpress.com Interestingly, in the absence of its cellular cofactors, UCH-L5 is inactive towards ubiquitin-ubiquitin linkages. portlandpress.com
| Substrate Type | Specific Linkage/Site | Function |
|---|---|---|
| Polyubiquitin Chains | Lys-48-linked | De-branching to facilitate proteasomal degradation. nih.gov |
| Ubiquitin-Protein Conjugates | C-terminal Glycine of ubiquitin | Removal of ubiquitin from protein substrates. uniprot.orgfrontiersin.org |
Lysobacter L5 Substrate Range
Proteinase L5 produced by the Gram-negative bacterium Lysobacter sp. XL1 is a bacteriolytic enzyme with a broader substrate range compared to its eukaryotic counterpart. nih.gov It plays a role in the bacterium's ability to lyse the cell walls of competing microorganisms. nih.govresearchgate.net
Lysobacter L5 demonstrates Gly-Gly endopeptidase activity . nih.govresearchgate.net This allows it to cleave the bond between two glycine residues, a common feature in the interpeptide bridges of the peptidoglycan of certain bacteria, such as Staphylococcus aureus. researchgate.netkarger.com
In addition to its endopeptidase activity, Lysobacter L5 also possesses N-acetylmuramoyl-L-Ala amidase activity . nih.govresearchgate.net This enables it to hydrolyze the bond between N-acetylmuramic acid and the L-alanine residue of the peptide subunit in staphylococcal peptidoglycan. nih.gov This dual activity makes it effective at breaking down the complex structure of bacterial peptidoglycans . nih.gov
Beyond peptidoglycan, Lysobacter L5 can also degrade structural proteins of yeast cell walls , highlighting its broad antimicrobial potential. karger.com
| Activity | Substrate | Target Bond/Component |
|---|---|---|
| Gly-Gly endopeptidase | Staphylococcal peptidoglycan | Bond between glycines in the interpeptide bridge. researchgate.netkarger.com |
| N-acetylmuramoyl-L-Ala amidase | Staphylococcal peptidoglycan | Bond between N-acetylmuramic acid and L-alanine. nih.gov |
| Proteolytic | Yeast cell walls | Structural proteins. karger.com |
Determinants of Substrate Binding and Cleavage Sites
The specificity of proteases is determined by the interactions between the amino acid residues of the substrate and the binding pockets (subsites) of the enzyme. purdue.edu
For UCH-L5 , substrate recognition is a highly regulated process. The binding of ubiquitin involves specific structural features. A key determinant is the interaction with a β-sheet hairpin and a hydrophobic patch on the surface of ubiquitin. frontiersin.org The active site of UCH-L5 contains a flexible crossover loop which is thought to select substrates based on the size of the leaving group. nih.gov The activity of UCH-L5 is also allosterically regulated by other proteins, such as RPN13, which can position the crossover loop and a C-terminal domain of UCH-L5 to promote substrate binding and catalysis. nih.gov
The substrate specificity of Lysobacter L5 , a serine protease, is also dictated by the composition of its active site pockets. karger.compurdue.edu While detailed structural information on the substrate-binding determinants of Lysobacter L5 is less abundant, its homology to other lytic proteases like L1 and α-lytic protease suggests a similar mechanism of substrate recognition. nih.govkarger.com These enzymes have specificity pockets that accommodate the side chains of the amino acids at the cleavage site, facilitating the hydrolysis of specific peptide bonds within peptidoglycan and other proteins. karger.com
Biological Roles and Physiological Contexts of Proteinase L5
UCH-L5 in Ubiquitin-Proteasome System
UCH-L5, also known as UCH37, is a cysteine protease that plays a critical role in the ubiquitin-proteasome system, a major pathway for protein degradation and the regulation of protein homeostasis in eukaryotic cells. mdpi.comkarger.com Its functions are intricately linked to its associations with large macromolecular complexes and its enzymatic activity of removing ubiquitin from target proteins.
Association with 26S Proteasome (e.g., 19S regulatory subunit)
UCH-L5 is a deubiquitinating enzyme (DUB) associated with the 26S proteasome, the cellular machinery responsible for degrading polyubiquitinated proteins. karger.comnih.gov It specifically interacts with the 19S regulatory particle of the proteasome. nih.govresearchgate.netkarger.com This association is not constitutive but dynamic, and it is mediated by the proteasomal ubiquitin receptor Rpn13 (also known as ADRM1). researchgate.netnih.gov The binding of UCH-L5 to Rpn13 is crucial for its activation; in its unbound state, UCH-L5 exists as an oligomer with very low deubiquitinating activity. karger.comfrontiersin.org The interaction with Rpn13 disrupts this oligomerization, making the active site of UCH-L5 accessible to its substrates. karger.com
This recruitment to the proteasome positions UCH-L5 to intercept ubiquitinated proteins destined for degradation. nih.gov Two other DUBs are associated with the proteasome: USP14, which is reversibly associated like UCH-L5, and Rpn11, which is an integral subunit of the 19S lid. asm.org
Deubiquitination Activities in Protein Homeostasis
The primary enzymatic function of UCH-L5 is to cleave ubiquitin chains from proteins, a process known as deubiquitination. mdpi.com It specifically hydrolyzes 'Lys-48'-linked polyubiquitin (B1169507) chains, which are the canonical signals for proteasomal degradation. nih.govresearchgate.netkarger.com By trimming the polyubiquitin chain from the distal end, UCH-L5 can rescue proteins from degradation, thereby regulating their stability and function. karger.comresearchgate.netnih.gov This activity is essential for maintaining protein homeostasis. karger.comnih.gov
Inhibiting the deubiquitinating function of UCH-L5 can lead to an accumulation of polyubiquitinated substrates within the cell. karger.comoup.com This highlights its role in fine-tuning the degradation process, potentially providing a last-chance checkpoint before a protein is committed to destruction by the proteasome. karger.com
Role in Chromatin Remodeling (e.g., INO80 complex)
Beyond its role at the proteasome, UCH-L5 is also a component of the INO80 (Inositol-requiring 80) chromatin remodeling complex, which is involved in transcriptional regulation and DNA repair. mdpi.comfrontiersin.org Within this complex, UCH-L5's activity is regulated differently than at the proteasome. It interacts with the INO80G (NFRKB) subunit, which, in contrast to Rpn13, inhibits its deubiquitinating activity. karger.comresearchgate.netfrontiersin.org This inhibition is achieved through molecular mimicry, where a domain in INO80G blocks the ubiquitin-binding site of UCH-L5. frontiersin.org
The presence of UCH-L5 in the INO80 complex suggests a role in modulating chromatin structure and function. mdpi.com While its catalytic activity is generally suppressed within the INO80 complex, it can be transiently activated through the complex's interaction with the proteasome via Rpn13. nih.govkarger.com This interplay between activation and inhibition points to a sophisticated regulatory mechanism governing UCH-L5's function in the nucleus.
Involvement in Cellular Signaling Pathways
UCH-L5 has been identified as a key modulator of several critical cellular signaling pathways, primarily through its ability to deubiquitinate and stabilize key pathway components.
TGF-β Signaling: UCH-L5 plays a significant role in the Transforming Growth Factor-β (TGF-β) signaling pathway. It can deubiquitinate and stabilize the receptor-regulated SMADs, Smad2 and Smad3, which are central transcription factors in this pathway. By removing ubiquitin marks, UCH-L5 prevents their degradation and enhances their ability to transduce TGF-β signals, which are involved in processes like fibrosis. This interaction can be modulated by Smad7, which can bring UCH-L5 into proximity with the TGF-β receptor I, leading to its deubiquitination and stabilization, thereby upregulating TGF-β-dependent gene expression.
Hedgehog Pathway: In Drosophila, the homolog of UCH-L5 has been shown to positively regulate the Hedgehog (Hh) signaling pathway. It achieves this by binding to and stabilizing the key signal transducer Smoothened (Smo). UCH-L5 deubiquitinates Smo, preventing its degradation and promoting its accumulation at the cell surface, which is essential for pathway activation. This regulatory role appears to be conserved in mammals.
Wnt/β-catenin Pathway: UCH-L5 is also implicated in the Wnt/β-catenin signaling pathway. It has been shown to promote the progression of hepatocellular carcinoma by activating this pathway. UCH-L5 can directly bind to β-catenin, reduce its ubiquitination, and thereby increase its stability. This leads to the activation of Wnt target genes, which can promote cell proliferation and glycolysis. Furthermore, UCH-L5 has been shown to regulate the function of the β-catenin destruction complex by controlling the regulation of Axin1.
Functions in Specific Cellular Processes
The regulatory roles of UCH-L5 extend to specific, vital cellular activities, including DNA damage response and the control of cell motility.
DNA Repair: UCH-L5 is involved in the cellular response to DNA damage, particularly DNA double-strand breaks (DSBs). mdpi.comfrontiersin.org It is recruited to sites of DNA damage and its deubiquitinase activity is required for efficient repair. Specifically, UCH-L5 promotes DSB resection, a critical step in homologous recombination repair. It achieves this by protecting its interactor, NFRKB (a component of the INO80 complex), from proteasomal degradation. Depletion of UCH-L5 impairs the phosphorylation of RPA2, a key event in the DNA damage response.
Inhibition of Glioma Cell Migration and Invasion: In the context of cancer, the role of UCH-L5 can be complex and tissue-dependent. While it is overexpressed in some cancers, studies on glioma have shown that UCH-L5 expression is lower in glioma tissues compared to normal brain tissue. researchgate.net In vitro studies have demonstrated that UCH-L5 can inhibit the migration and invasion of glioma cells. researchgate.net This inhibitory effect is mediated, at least in part, by the downregulation of SNRPF (Small Nuclear Ribonucleoprotein F). researchgate.net Knockdown of UCH-L5 in glioma cells leads to increased migration and invasion, suggesting a tumor-suppressive role in this specific context. researchgate.net
Lysobacter L5 in Microbial Physiology
Lysobacter is a genus of Gram-negative bacteria known for producing a variety of antimicrobial compounds, including lytic enzymes. researchgate.net Among these is Proteinase L5, a bacteriolytic enzyme produced by Lysobacter sp. XL1 that plays a significant role in the bacterium's interaction with its environment. researchgate.net
The enzyme L5 from Lysobacter sp. XL1 is a lytic serine protease. frontiersin.org It is one of five bacteriolytic enzymes (L1-L5) secreted by this strain. researchgate.net this compound is notable for its secretion mechanism and its broad antimicrobial activity.
A key aspect of L5's physiology is its secretion via outer membrane vesicles (OMVs). researchgate.netfrontiersin.org Lysobacter sp. XL1 packages L5 into these vesicles, which then bud off from the bacterial surface. researchgate.net This mode of transport is biologically significant for several reasons. Encapsulation within OMVs protects the enzyme and allows it to lyse not only Gram-positive bacteria, which it can do in its soluble form, but also Gram-negative bacteria, an ability it loses outside the vesicles. researchgate.net The vesicles are thought to act as "bacterial bombs," enabling Lysobacter sp. XL1 to effectively compete with a wide range of other microbes in its ecological niche. researchgate.net
Research has shown that the vesicle-associated L5 is more efficient at lysing target cells than the soluble, homogeneous form of the enzyme. frontiersin.org While the soluble enzyme can lyse a certain range of microorganisms, the OMVs containing L5 have a much broader lytic spectrum, effectively targeting dozens of species of Gram-positive and Gram-negative bacteria, as well as yeasts and mycelial fungi. frontiersin.org
Role in Inter-Microbial Antagonism
In the complex microbial world, bacteria often produce and secrete a variety of antimicrobial compounds to inhibit the growth of competing species, a phenomenon known as microbial antagonism. asm.orgfrontiersin.org this compound is a key component of the antagonistic arsenal (B13267) of Lysobacter sp. XL1. nih.gov This bacterium secretes a range of lytic enzymes, including this compound, that target peptidoglycan, the primary structural component of bacterial cell walls. asm.org
The secretion of this compound allows Lysobacter sp. XL1 to lyse competing bacteria in its environment, thereby gaining a competitive advantage for nutrients and space. nih.govnih.gov The enzyme's function as a weapon in this microbial "chemical warfare" is enhanced by its unique secretion mechanism, which involves packaging within outer membrane vesicles (OMVs). karger.comasm.orgnih.gov This delivery system protects the enzyme and concentrates its lytic activity directly onto target cells, representing a sophisticated strategy for inter-microbial competition. karger.comnih.gov
Bacteriolytic Activity Spectrum (e.g., Gram-positive and Gram-negative bacteria, yeasts)
This compound exhibits a broad spectrum of antimicrobial activity, targeting a variety of microorganisms. karger.com Research has shown that the enzyme is capable of lysing the autoclaved (heat-killed) cells of all tested Gram-positive bacteria, Gram-negative bacteria, and yeasts. karger.com Its effectiveness against living cells, however, can vary. karger.com The enzyme's potent proteolytic activity suggests it hydrolyzes peptide bonds within the peptidoglycans of different bacteria, as well as structural proteins in the cell walls of yeasts. karger.com
A notable characteristic of this compound is its distinct activity spectrum compared to other lytic enzymes produced by Lysobacter sp. XL1, such as Endopeptidase L1. asm.org For instance, this compound effectively lyses living cells of Kocuria rosea and Alcaligenes faecalis, whereas Endopeptidase L1 does not. asm.org Conversely, Endopeptidase L1 can lyse Staphylococcus aureus and Bacillus cereus, which are not targeted by this compound. asm.org Vesicles containing this compound have been shown to lyse living cells of Erwinia carotovora and exhibit action against various pathogenic and antibiotic-resistant strains, including Bacillus anthracis and methicillin-resistant S. aureus (MRSA). karger.com
Interactive Table: Bacteriolytic Spectrum of this compound
The table below summarizes the lytic activity of this compound against various microorganisms.
| Target Microorganism | Type | Lytic Effect of this compound | Citation(s) |
| Staphylococcus aureus | Gram-positive | Lyses autoclaved cells. | karger.comasm.org |
| Bacillus subtilis | Gram-positive | Lyses autoclaved and living cells. | asm.org |
| Micrococcus luteus | Gram-positive | Lyses autoclaved and living cells. | asm.org |
| Kocuria rosea | Gram-positive | Lyses living cells. | asm.org |
| Erwinia carotovora | Gram-negative | Lyses living cells, especially by vesicles containing L5. | karger.com |
| Alcaligenes faecalis | Gram-negative | Lyses living cells. | asm.org |
| Yeasts | Eukaryote | Lyses autoclaved cells. | karger.com |
Secretion Mechanisms (e.g., outer membrane vesicles)
This compound is secreted from the bacterial cell into the environment through a specialized pathway involving outer membrane vesicles (OMVs). karger.comasm.orgkarger.com OMVs are spherical, membrane-enclosed structures that bud off from the outer membrane of Gram-negative bacteria, carrying periplasmic contents with them. researchgate.netnih.gov This secretion method is distinct from that of other enzymes like Endopeptidase L1 from the same bacterium, which is not found in vesicles. asm.orgkarger.com
The packaging of this compound into OMVs is a crucial aspect of its function. karger.com This mechanism facilitates the delivery of the enzyme across the outer membrane of competing Gram-negative bacteria, significantly broadening its antimicrobial potential. asm.org Studies have demonstrated that OMVs containing this compound are considerably more effective at lysing target microorganisms than the free, soluble form of the enzyme. karger.com
Furthermore, research indicates that this compound is not just a passenger within these vesicles but is actively involved in their biogenesis. researchgate.netnih.gov The protein appears to concentrate at specific locations in the periplasm adjacent to the inner leaflet of the outer membrane, which are the sites where vesicle formation is initiated. nih.gov This was confirmed in studies where the deletion of the gene encoding this compound (alpB) led to a significant reduction in the quantity of OMVs produced by Lysobacter sp. XL1, demonstrating the protein's direct role in the formation of the vesicles that carry it. nih.gov
Regulation of Proteinase L5 Activity
Endogenous Activation Mechanisms
UCH-L5 Activation by Rpn13/Adrm1
The deubiquitinating enzyme UCH-L5 (Ubiquitin C-terminal Hydrolase L5), also known as UCH37, is a key component of the ubiquitin-proteasome system. frontiersin.org Its activity is significantly enhanced through its interaction with the proteasomal ubiquitin receptor Rpn13, also called Adrm1. oncotarget.comtandfonline.com Rpn13 contains a C-terminal DEUBAD (DEUBiquitinase Adaptor) domain that is essential for binding to UCH-L5 and activating its deubiquitinating function. frontiersin.orgtandfonline.com
The activation mechanism involves the DEUBAD domain of Rpn13 binding to a C-terminal ubiquitin-like (ULD) domain of UCH-L5. nih.govresearchgate.net This interaction induces a conformational change in UCH-L5, specifically positioning its crossover loop and ULD domain to facilitate substrate binding and catalysis. nih.govnih.govhubrecht.eu By relieving a form of autoinhibition present in the unbound state of UCH-L5, Rpn13 promotes the hydrolysis of ubiquitin chains from proteins targeted for degradation, thereby regulating protein turnover. nih.govresearchgate.net This activation is crucial for the proper functioning of the 26S proteasome in clearing ubiquitinated proteins. tandfonline.com
Endogenous Inhibition Mechanisms
UCH-L5 Inhibition by NFRKB/INO80G
In contrast to its activation in the proteasome, UCH-L5 activity is inhibited within the INO80 chromatin-remodeling complex. oncotarget.com This inhibition is mediated by the protein NFRKB (Nuclear Factor Related to Kappa-B-binding protein), also known as INO80G. frontiersin.orgoncotarget.com Similar to Rpn13, NFRKB possesses a DEUBAD domain that interacts with UCH-L5. oncotarget.comnih.gov
However, the interaction with NFRKB's DEUBAD domain leads to a starkly different outcome. It induces a radical conformational change in UCH-L5 that blocks the ubiquitin-binding site. nih.govnih.gov NFRKB employs a form of molecular mimicry to prevent ubiquitin from docking onto UCH-L5, effectively abolishing its deubiquitinating activity. frontiersin.orgnih.govnih.gov This inhibitory mechanism is critical for the role of UCH-L5 in processes such as DNA damage repair, where it protects NFRKB from degradation. oncotarget.comresearchgate.net
Allosteric Regulation and Conformational Changes
The dual regulation of UCH-L5 by Rpn13 and NFRKB is a prime example of allosteric regulation, where binding at one site (the ULD domain) affects the enzyme's catalytic activity at another site (the active site). nih.govnwo.nl Both regulatory proteins bind to the same region on UCH-L5 but exploit the enzyme's conformational plasticity to produce opposite effects. nih.govresearchgate.net
The binding of Rpn13 promotes an "open" or active conformation, enhancing substrate affinity. nih.gov Conversely, NFRKB stabilizes a "closed" or inhibited conformation, which prevents substrate binding. nih.govresearchgate.net These large conformational shifts are driven by the specific interfaces formed between UCH-L5 and the respective DEUBAD domains of its regulatory partners. nih.govnih.gov This sophisticated mechanism allows for precise control over UCH-L5 activity depending on its cellular context—either in the proteasome or the INO80 complex. nih.govnwo.nl
Regulation by Cellular Environment (e.g., optimal pH, temperature for Lysobacter L5 activity and stability)
The activity of bacteriolytic proteases, such as Proteinase L5 from Lysobacter sp. XL1, is highly dependent on environmental factors like pH and temperature. Research on the lytic peptidase L5 from Lysobacter sp. XL1 has identified specific optimal conditions for its function.
The optimal pH for the bacteriolytic activity of this enzyme is 7.5. karger.com The enzyme shows stability over a broad pH range. For instance, a related β-lytic protease from Lysobacter capsici was found to be stable at pH values from 4 to 7 and from 10 to 11. nih.gov
Temperature is another critical factor. The optimal temperature for the lytic activity of Lysobacter sp. XL1 enzyme L5 against S. aureus cells is between 70-80°C. karger.com The enzyme's thermal stability is also notable, with a half-inactivation temperature of 75°C, indicating it can withstand high temperatures for a period before losing significant activity. karger.com In contrast, another protease from L. capsici showed optimal activity at 50°C with a half-inactivation temperature of 57°C. nih.gov
These environmental parameters are crucial for the enzyme's function and stability, dictating the conditions under which it can effectively act as a bacteriolytic agent.
Interactive Data Table: Optimal Conditions for Lysobacter Protease Activity
| Enzyme | Source Organism | Optimal pH | Optimal Temperature (°C) | Half-inactivation Temperature (°C) | Reference |
| This compound | Lysobacter sp. XL1 | 7.5 | 70-80 | 75 | karger.com |
| β-lytic Protease (BlpLc) | Lysobacter capsici | 9.0 | 50 | 57 | nih.gov |
| Serp | Lysobacter capsici | 8.0 | 80 | Not Specified | researchgate.net |
| Serp3 | Lysobacter capsici | 6.0 | 70 | Not Specified | researchgate.net |
Interactions of Proteinase L5 with Other Biomolecules
Protein-Protein Interactions
UCH-L5 Interactions with Proteasomal Subunits (e.g., Rpn13) and Chromatin Remodeling Complex Components (e.g., NFRKB/INO80G)
Ubiquitin C-terminal Hydrolase L5 (UCH-L5) is a deubiquitinating enzyme (DUB) that associates with two major cellular machines: the 26S proteasome and the INO80 chromatin-remodeling complex. maayanlab.cloudtmc.edu Its enzymatic activity is paradoxically regulated by these interactions, being activated by one and inhibited by the other. nih.govnih.gov This dual role places UCH-L5 at a critical intersection of protein degradation and genome regulation. maayanlab.cloud
The interaction of UCH-L5 with its binding partners is mediated through a conserved DEUBAD (DEUBiquitinase Adaptor) domain present in the regulatory proteins. frontiersin.orgresearchgate.net In the proteasome, UCH-L5 is recruited via its C-terminal domain to the ubiquitin receptor Rpn13 (also known as ADRM1). maayanlab.cloudflybase.orgnih.gov This binding event activates UCH-L5's ability to trim polyubiquitin (B1169507) chains on proteins targeted for degradation. nih.govgithub.io Specifically, the DEUBAD domain of Rpn13 binds to UCH-L5, positioning its C-terminal ULD domain and crossover loop to enhance substrate binding and catalysis. nih.govnih.gov This activation is crucial for processing ubiquitinated substrates and facilitating their entry into the proteasome's catalytic core. maayanlab.cloud
Conversely, within the nucleus, UCH-L5 is a component of the INO80 chromatin-remodeling complex, where it interacts with the subunit INO80G (also known as NFRKB). nih.govontosight.ai The DEUBAD domain in INO80G, though structurally related to that of Rpn13, acts as a potent inhibitor of UCH-L5. nih.govresearchgate.netnih.gov INO80G inhibits UCH-L5 by using molecular mimicry to block the ubiquitin-binding site, thereby preventing the enzyme from accessing its substrates. nih.govfrontiersin.org This inhibitory interaction is thought to keep UCH-L5's deubiquitinating activity in a suppressed state within the INO80 complex until it is required, for instance, during DNA repair processes. nih.govnwo.nl The opposing effects of Rpn13 and INO80G on UCH-L5 activity highlight a sophisticated mechanism of allosteric regulation governed by protein-protein interactions. nih.govresearchgate.net
| Interacting Partner | Complex | Function of Interaction | Effect on UCH-L5 Activity |
| Rpn13 (ADRM1) | 26S Proteasome | Recruits UCH-L5 to the proteasome; facilitates substrate processing. maayanlab.cloudnih.gov | Activation nih.govgithub.io |
| INO80G (NFRKB) | INO80 Chromatin Remodeling Complex | Integrates UCH-L5 into the complex; regulates its activity in chromatin-related processes. tmc.eduontosight.ai | Inhibition nih.govfrontiersin.orghubrecht.eu |
Lysobacter L5 Interactions within Outer Membrane Vesicle Formation
In contrast to the intracellular interactions of human UCH-L5, the bacterial enzyme Proteinase L5 from Lysobacter sp. XL1 is an extracellular lytic protease. karger.comnih.gov This enzyme is secreted into the environment through a fascinating mechanism involving outer membrane vesicles (OMVs). karger.comnih.gov Electron microscopy has shown that Lysobacter sp. XL1 actively forms and releases these vesicles, which are derived from its outer membrane. nih.gov
Research indicates that this compound is a key component of the cargo within these OMVs. nih.govfrontiersin.org Western blot analysis has confirmed the presence of L5 within the vesicles, and these L5-containing OMVs exhibit bacteriolytic activity against other bacteria, such as Erwinia marcescens. nih.gov Interestingly, when outside the vesicles, the enzyme loses its ability to lyse Gram-negative bacteria, suggesting the vesicle structure is crucial for its function and delivery. nih.gov Deletion of the gene for this compound (alpB) results in a significant reduction in OMV production, indicating that the protein itself plays a role in the biogenesis of these vesicles. frontiersin.org This secretion mechanism allows Lysobacter sp. XL1 to compete effectively against other microbes in its environment. nih.gov
Protein-Nucleic Acid Interactions (if relevant for UCH-L5 in chromatin/DNA repair context)
UCH-L5's association with the INO80 chromatin-remodeling complex directly implicates it in processes involving DNA. maayanlab.cloudontosight.ai The INO80 complex itself is known to participate in transcriptional regulation and, critically, the DNA damage response (DDR). nih.govontosight.ai UCH-L5's catalytic activity is required for the proper repair of DNA double-strand breaks (DSBs). nih.govresearchgate.net
Studies have shown that UCH-L5 is recruited to sites of DNA damage. nih.gov Its role in this context is linked to the regulation of DSB resection, a key step in homologous recombination repair. nih.govresearchgate.net UCH-L5 achieves this by controlling the stability of its interacting partner, NFRKB. By deubiquitinating NFRKB, UCHL5 protects it from proteasomal degradation. nih.govoncotarget.com The stabilization of NFRKB is essential for efficient DNA end resection and subsequent repair. nih.gov Therefore, while UCH-L5 may not bind directly to nucleic acids, its interaction with the DNA-associated INO80 complex and its role in stabilizing key repair factors are vital for maintaining genome integrity. nih.govoncotarget.com
Interaction with Inhibitors and Activators (e.g., specific synthetic inhibitors for UCH-L5)
The regulation of UCH-L5 activity is not only governed by its natural protein partners but is also a target for synthetic molecules. As its overexpression is linked to several cancers, developing specific inhibitors is an active area of research. ontosight.aiwayne.edu
Natural Activators and Inhibitors: As detailed in section 9.1.1, the primary natural regulators of UCH-L5 are Rpn13 (an activator) and INO80G (an inhibitor). nih.govnih.gov Rpn13 enhances UCH-L5 activity by optimally positioning its domains for catalysis, whereas INO80G blocks the ubiquitin-binding site. nih.govfrontiersin.org
Synthetic Inhibitors: Despite the therapeutic potential of targeting UCH-L5, few selective inhibitors have been developed. frontiersin.orgwayne.edu One approach has been the rational design of peptide-based inhibitors. Based on the crystal structure of UCH-L5 in complex with ubiquitin, researchers have designed cyclic peptides that mimic the ubiquitin β-sheet hairpin responsible for binding to UCH-L5. frontiersin.orgnih.gov These peptides have been shown to inhibit UCH-L5 with low micromolar IC50 values and can permeate cell membranes, leading to the accumulation of polyubiquitinated substrates. frontiersin.orgnih.gov
Another strategy involves virtual screening of compound libraries. This approach identified the FDA-approved drug tiaprofenic acid as a potential inhibitor. wayne.edu Derivatives of this compound have been synthesized to improve potency and cell permeability, representing a promising avenue for developing novel UCH-L5-targeted therapeutics. wayne.edu
The table below summarizes key inhibitors and activators of this compound enzymes.
| Enzyme | Molecule | Type | Mechanism of Action |
| UCH-L5 | Rpn13 | Natural Protein Activator | Allosterically activates UCH-L5 by positioning its catalytic domains. nih.govnih.gov |
| UCH-L5 | INO80G (NFRKB) | Natural Protein Inhibitor | Allosterically inhibits UCH-L5 by blocking the ubiquitin binding site. nih.govfrontiersin.org |
| UCH-L5 | Cyclic β-sheet hairpin peptide | Synthetic Inhibitor | Competitively inhibits by mimicking the ubiquitin binding interface. frontiersin.orgnih.gov |
| UCH-L5 | Tiaprofenic acid derivatives | Synthetic Inhibitor | Binds to the active site of UCH-L5. wayne.edu |
| Lysobacter L5 | PMSF (Phenylmethylsulfonyl fluoride) | Synthetic Inhibitor | Irreversibly inhibits the serine protease active site. karger.com |
| Lysobacter L5 | EDTA, PCMB | Non-Inhibitors | Showed no inhibition, ruling out metalloprotease or essential thiol-group involvement. karger.com |
Research Methodologies and Experimental Approaches for Proteinase L5
Purification and Characterization Techniques
The initial step in studying any protein is its purification to homogeneity. For Proteinase L5, this is typically achieved through a combination of precipitation and chromatographic methods.
Ammonium (B1175870) Sulfate (B86663) Precipitation: This is a widely used initial step for concentrating this compound from a crude cellular extract. thermofisher.com By incrementally adding ammonium sulfate to the solution, the solubility of proteins is decreased, leading to their precipitation. thermofisher.comkyoto-u.ac.jp This method allows for a preliminary separation of this compound from other cellular components, achieving a two- to five-fold increase in specific activity. thermofisher.com The precipitated protein is then collected by centrifugation and redissolved in a suitable buffer for further purification. thermofisher.com
Chromatography: Following precipitation, various chromatographic techniques are employed for further purification. Ion-exchange chromatography, such as using DEAE-Cellulose-52, separates proteins based on their net charge. researchgate.net For instance, a serine protease with a molecular mass of 29 kDa has been purified to homogeneity using ammonium sulphate precipitation followed by CM cellulose (B213188) chromatography. science.gov
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): To assess the purity and determine the molecular weight of the purified this compound, SDS-PAGE is utilized. researchgate.netacs.org This technique separates proteins based on their size, and a single band on the gel indicates a high degree of purity. researchgate.net For example, the purity of PNGase Dj was determined to be 96% by analyzing the L5 band on an SDS-PAGE gel. acs.org
Enzymatic Activity Assays
To understand the function of this compound, its enzymatic activity is quantified using various assays.
Ub-AMC Kinetics: The hydrolysis of the fluorogenic substrate Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC) is a common method to measure the deubiquitinating activity of enzymes like UCH-L5. nih.govnih.govasm.org The cleavage of AMC from ubiquitin results in an increase in fluorescence, which can be monitored over time to determine the reaction rate. nih.govasm.org This assay has been used to show that while UCH-L5 can hydrolyze Ub-AMC in its free form, its activity is significantly enhanced upon binding to its regulatory partner RPN13. nih.govnih.gov
Protein Hydrolysis Assays: The general proteolytic activity of this compound can be assessed using protein substrates like casein. researchgate.net The rate of hydrolysis can be determined by measuring the release of peptides or amino acids over time.
Lytic Activity Assays: For bacteriolytic proteases like L5 from Lysobacter sp. XL1, lytic activity is a key function. nih.govnih.gov This can be measured by observing the lysis of bacterial cells, such as Staphylococcus aureus, which results in a decrease in the optical density of the bacterial suspension. nih.gov Protein L5 has been shown to possess Gly-Gly endopeptidase and N-acetylmuramoyl-L-Ala amidase activities against staphylococcal peptidoglycan. nih.gov
Structural Determination Techniques
Determining the three-dimensional structure of this compound is crucial for understanding its mechanism of action.
X-ray Crystallography: This powerful technique provides high-resolution atomic models of proteins. libretexts.org The crystal structure of the bacteriolytic protein L5 from Lysobacter sp. XL1 has been determined at a resolution of 1.60 Å. nih.govpdbj.org This revealed a high structural identity with protease L1 and α-lytic protease, despite low amino acid sequence identity. nih.gov X-ray crystallography has also been instrumental in understanding the structure of other proteases, such as the rhomboid protease GlpG, where it revealed a six transmembrane helix core. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of proteins in a simulated physiological environment. nih.govmdpi.com These simulations can be used to study substrate binding, conformational changes, and the effects of mutations. nih.govfrontiersin.org For instance, MD simulations have been used to investigate the binding of inhibitors to the rhomboid protease GlpG and to study the binding free energies of ligands to the main protease of SARS-CoV-2. nih.govmdpi.com
Circular Dichroism (CD): CD spectroscopy is used to study the secondary structure of proteins in solution. creative-proteomics.comdaveadamslab.comwur.nl It measures the differential absorption of left- and right-circularly polarized light by chiral molecules like proteins. daveadamslab.com CD has been used to monitor the thermal denaturation of ribosomal protein L5, showing that its association with 5S rRNA increases its melting temperature. nih.gov
Deuterium (B1214612) Exchange: Hydrogen/deuterium exchange mass spectrometry (HDX-MS) is a technique used to probe protein conformation and dynamics in solution. nih.gov It measures the rate at which backbone amide hydrogens exchange with deuterium from the solvent. nih.gov This method has revealed that a significant portion of ribosomal protein L5 is unstructured in the absence of 5S rRNA. nih.gov
Genetic Manipulation and Expression Systems
To study the function of this compound in a cellular context and to produce recombinant protein for in vitro studies, various genetic manipulation techniques and expression systems are employed.
Gene Knockout: Creating a null mutant by deleting the gene encoding this compound is a powerful way to study its physiological role. nih.gov For example, the deletion of the alpB gene, which encodes bacteriolytic protease L5 in Lysobacter sp. XL1, resulted in a significant reduction in the production of outer membrane vesicles (OMVs) and a complete loss of their lytic activity. nih.gov CRISPR/Cas9 technology is a modern tool used for creating targeted gene knockouts. scbt.com
Overexpression: Overexpressing this compound in a suitable host system allows for the production of large quantities of the protein for purification and structural and functional studies. Overexpression of AdamTS-B in Drosophila resulted in defects in wing vein formation. umn.edu
Mutagenesis Protocols: Site-directed mutagenesis is used to introduce specific amino acid changes in the protein sequence. neb.comslideshare.net This allows researchers to investigate the role of individual residues in catalysis, substrate binding, and protein stability. neb.com For example, a library of random mutations in Xenopus ribosomal protein L5 was generated using error-prone PCR to identify the 5S rRNA binding domain. nih.gov
In vitro and Ex vivo Systems for Functional Studies
To investigate the function of this compound in a controlled environment, various in vitro and ex vivo systems are utilized.
Cell Lines: Mammalian cell lines are often used to study the function of human proteins like UCH-L5.
Escherichia coli : E. coli is a widely used model organism for expressing and studying bacterial proteins. nih.govprospecbio.com Studies in E. coli have shown that ribosomal protein L5 is essential for the assembly of the large ribosomal subunit. nih.gov Depletion of L5 in E. coli leads to the accumulation of defective ribosomal subunits. nih.gov Recombinant UCHL5 has also been produced in E. coli for functional studies. prospecbio.com
Saccharomyces cerevisiae : The yeast Saccharomyces cerevisiae is another important model organism, particularly for studying eukaryotic proteins and processes. researchgate.netscielo.brnih.gov It has been used as an expression system for producing functionally active cathepsin L5 from Fasciola hepatica. researchgate.net Studies in yeast have also been crucial for understanding the role of Lon protease in mitochondrial function. asm.org
Evolutionary and Comparative Analysis of Proteinase L5
Phylogenetic Relationships within Protease Families (e.g., UCH family, serine proteases)
UCH-L5 is a member of the Ubiquitin C-terminal Hydrolase (UCH) family, one of the six families of cysteine proteases within the DUB superfamily. frontiersin.org This family, which also includes UCH-L1, UCH-L3, and BRCA1-associated protein-1 (BAP1), is defined by a conserved UCH catalytic domain of approximately 230 amino acids. frontiersin.orge-century.us Phylogenetic analyses demonstrate that UCH-L5 forms a distinct clade, showing clear orthologous relationships across diverse species. For instance, studies on Schistosoma mansoni revealed that its UCH-L5 is phylogenetically close to the orthologue in Schistosoma japonicum, underscoring structural and functional conservation. scielo.brscielo.br
Within the UCH family, UCH-L5 is considered a close relative of BAP1. hubrecht.eu Both are multidomain proteins that stand apart from the smaller, single-domain UCH-L1 and UCH-L3. frontiersin.orgresearchgate.net This relationship is significant as both UCH-L5 and BAP1 are regulated by proteins containing an evolutionarily conserved DEUBAD (DEUBiquitinase Adaptor) domain. nih.govhubrecht.eu
The evolutionary trajectory of the UCH family of cysteine proteases contrasts with that of serine proteases. Serine proteases, such as the chymotrypsin-like and subtilisin-like enzymes, represent a classic case of convergent evolution, where the catalytic triad (B1167595) (Ser-His-Asp) has evolved independently in different protein folds. wikipedia.org The MEROPS classification system organizes these into numerous superfamilies that evolved distinct structural scaffolds around a common catalytic mechanism. wikipedia.orgprinceton.edu In contrast, the UCH family is built upon a single, conserved structural fold—the UCH domain—with diversification arising from the addition of regulatory domains and the evolution of complex allosteric controls. nih.gove-century.us
Conservation and Divergence of Amino Acid Sequences and Structural Folds
The hallmark of the UCH family is the conserved catalytic domain, which features a canonical αβα fold with a central β-sheet surrounded by α-helices and a catalytic triad (Cys, His, Asp). e-century.usscielo.brmdpi.com However, significant divergence exists within the family, particularly in the loops and terminal extensions that dictate substrate specificity and regulation.
UCH-L5 and its close relative BAP1 exhibit both high conservation and key divergences. researchgate.net Both possess a relatively large crossover loop compared to UCH-L1 and UCH-L3, which enables them to process larger substrates like di-ubiquitin. e-century.usresearchgate.net A crucial shared feature is an unusual C-terminal extension known as the UCH37-like domain (ULD). frontiersin.orghubrecht.eu This domain is highly conserved between UCH-L5 and BAP1. researchgate.net
This pattern of a conserved catalytic core augmented by divergent regulatory domains and loops illustrates how function has diversified from a common ancestral fold.
Table 1: Domain Comparison of Human UCH Family Members
| Protein | Catalytic Domain | Additional Domains | Key Structural Feature |
|---|---|---|---|
| UCH-L1 | UCH Domain | None | Single-domain protein, short crossover loop |
| UCH-L3 | UCH Domain | None | Single-domain protein, short crossover loop |
| UCH-L5 | UCH Domain | ULD (UCH37-like Domain) | Multi-domain, large crossover loop, C-terminal ULD |
| BAP1 | UCH Domain | ULD, NORS (Non-organized regions) | Multi-domain, large crossover loop, C-terminal ULD |
Evolutionary Pressures and Adaptation
The evolution of UCH-L5 has been driven by the need for precise control over the ubiquitin system, which is central to countless cellular processes, from protein homeostasis to DNA repair and signal transduction. nwo.nluniprot.org This has led to the development of sophisticated, multi-layered regulatory mechanisms, a clear example of evolutionary adaptation. nih.govresearchgate.net
A primary evolutionary pressure on UCH-L5 is the need for its activity to be tightly controlled and localized. nwo.nlresearchgate.net Loss of UCH-L5 is embryonically lethal in mice, highlighting its critical, non-redundant role. nwo.nl Its function is modulated by its association with large protein complexes, namely the proteasome and the INO80 chromatin remodeling complex. nih.govresearchgate.net This association is not static; UCH-L5's activity is dramatically altered by specific regulatory partners within these complexes. nih.gov
This regulation represents a remarkable evolutionary adaptation. UCH-L5 activity is allosterically controlled by proteins that contain a conserved DEUBAD domain. nih.govnih.gov This interaction is dual-natured:
Activation: The RPN13 (also known as ADRM1) subunit of the proteasome binds to the ULD of UCH-L5, which relieves auto-inhibition and reorients key structures to promote substrate binding and catalysis. nih.govfrontiersin.org
Inhibition: The INO80G (also known as NFRKB) component of the INO80 complex also binds the ULD but uses molecular mimicry to block the ubiquitin docking site, effectively shutting down the enzyme's activity. frontiersin.orgnih.govfrontiersin.org
The evolution of two related regulatory domains (DEUBADs) with opposing effects on the same enzyme showcases the sophisticated adaptations that have arisen to fine-tune UCH-L5 function in different cellular compartments and contexts. nih.govhubrecht.eu This dynamic control allows the cell to switch UCH-L5's function from promoting protein rescue at the proteasome to being held in an inactive state within the chromatin remodeler, likely awaiting a specific signal for activation, such as DNA damage. nih.govnwo.nl This adaptability, driven by selective pressures for precise biological regulation, is a defining feature of UCH-L5's evolutionary history. nih.gov
Biotechnological and Research Applications of Proteinase L5
UCH-L5 as a Research Tool in Ubiquitin Biology and Proteasome Studies
Ubiquitin C-terminal hydrolase L5 (UCH-L5), also referred to as UCH37, is a critical deubiquitinating enzyme (DUB) that associates with the 26S proteasome, the cellular complex responsible for degrading unwanted or damaged proteins. nih.gov Its fundamental function is to remove ubiquitin chains from proteins that have been marked for degradation, a process vital for maintaining cellular protein homeostasis. nih.govontosight.ai This catalytic function makes UCH-L5 an indispensable tool for scientists investigating the complex mechanisms of the ubiquitin-proteasome system (UPS).
In a research context, purified recombinant UCH-L5 is employed in a variety of in vitro experiments to unravel the mechanics of deubiquitination. Its applications include:
Analysis of Substrate Specificity: Researchers use UCH-L5 to determine its preference for cleaving specific types of ubiquitin linkages, such as the K48-linked polyubiquitin (B1169507) chains that target proteins for proteasomal degradation.
Investigation of Proteasome Function: As a component of the 19S regulatory particle of the proteasome, UCH-L5 is used to study how the removal of ubiquitin is coordinated with substrate recognition and subsequent degradation. nih.gov Its activity is modulated through interactions with other proteasomal proteins like Rpn13. nih.gov
Dissection of Cellular Pathways: UCH-L5 plays a role in regulating key cellular signaling pathways, including Wnt/β-catenin and the hedgehog signaling pathway. nih.govimrpress.com By manipulating the enzyme's activity or expression levels, researchers can explore the specific role of deubiquitination in these processes.
Studying Protein Stability: The enzyme is used to deubiquitinate specific target proteins in controlled experimental settings, which helps to clarify how ubiquitination affects their functional stability. nih.gov
Research utilizing the fruit fly (Drosophila) as a model has revealed that UCH-L5 is crucial for the innate immune response by modulating the Immune deficiency (IMD) signaling pathway via its deubiquitinase activity. imrpress.com Furthermore, UCH-L5 is a known component of the INO80 chromatin-remodeling complex, which connects its function to DNA repair and the regulation of transcription, thereby making it a valuable tool in the fields of epigenetics and the DNA damage response. ontosight.aiuniprot.org
Table 1: Research Applications of UCH-L5
| Research Application | Description | Key Findings | Reference |
|---|---|---|---|
| Proteasome Function | Studying the deubiquitination of substrates at the 26S proteasome. | UCH-L5 associates with the 19S regulatory complex and cleaves K48-linked polyubiquitin chains, influencing substrate degradation. It collaborates with other proteasome components to regulate the clearance of proteins. nih.gov | nih.gov, |
| Signal Transduction | Investigating the role of deubiquitination in cellular signaling. | UCH-L5 regulates Wnt/β-catenin signaling by controlling the protein destruction complex and is also involved in the hedgehog pathway. nih.govimrpress.com | nih.gov, imrpress.com |
| Innate Immunity | Exploring its function in the immune response in model organisms. | In Drosophila, UCH-L5 acts as a positive modulator of the IMD signaling pathway, which is essential for antimicrobial defense. imrpress.com | imrpress.com |
| Chromatin Remodeling | Analyzing its role within the INO80 complex. | As a part of the INO80 complex, UCH-L5 participates in processes such as DNA repair and transcriptional regulation. ontosight.aiuniprot.org | uniprot.org, ontosight.ai |
Lysobacter L5 in Antimicrobial Research and Enzyme Production
A separate and distinct enzyme, also known as Proteinase L5 (or AlpB), is a lytic endopeptidase secreted by the Gram-negative bacterium Lysobacter sp. XL1. asm.org This enzyme is classified as a serine protease and displays powerful bacteriolytic capabilities, positioning it as a key subject in the field of antimicrobial research. nih.govkarger.com
The primary antimicrobial mechanism of Lysobacter L5 involves the hydrolysis of peptidoglycan, an essential structural polymer of bacterial cell walls. nih.govresearchgate.net It exhibits dual enzymatic activities, functioning as both a Gly-Gly endopeptidase and an N-acetylmuramoyl-L-Ala amidase, which allows it to effectively break down the cell walls of a variety of bacteria. nih.gov A significant discovery is that this compound is secreted from the bacterium within outer membrane vesicles (OMVs). asm.orgkarger.com These vesicles function as natural delivery systems, transporting the lytic enzyme to target bacteria. This is particularly effective against other Gram-negative bacteria, which are normally shielded by a protective outer membrane. asm.orgkarger.com This OMV-mediated delivery method significantly enhances the enzyme's antimicrobial effectiveness and broadens its target range. karger.com
Research efforts have concentrated on defining the antimicrobial spectrum of L5. It is effective against bacteria such as Micrococcus luteus, Kocuria rosea, and Alcaligenes faecalis. asm.org However, its specificity differs from that of its homolog, Proteinase L1, which is also produced by Lysobacter sp. XL1. For example, L1 is capable of lysing Staphylococcus aureus and Bacillus cereus cells, a feat L5 cannot accomplish. asm.org This difference in specificity suggests that combining various Lysobacter enzymes could lead to the development of novel, broad-spectrum antimicrobial formulations. asm.org
Table 2: Features of Lysobacter L5 in Antimicrobial Research
| Feature | Description | Research Significance | Reference |
|---|---|---|---|
| Enzyme Type | A serine protease with lytic endopeptidase activity. | It hydrolyzes critical bonds within bacterial peptidoglycan, causing cell lysis. asm.orgnih.gov | nih.gov, asm.org |
| Secretion Mechanism | Secreted as cargo inside outer membrane vesicles (OMVs). | OMVs protect the enzyme and enable its delivery across the outer membrane of Gram-negative bacteria, thereby expanding its antimicrobial range. asm.orgkarger.com | asm.org, karger.com |
| Antimicrobial Spectrum | Lyses a range of both Gram-positive and Gram-negative bacteria. | It displays a different specificity profile compared to other Lysobacter proteases, indicating its potential use in enzyme cocktails for wider activity. asm.orgkarger.com | asm.org, karger.com |
| Enzyme Production | Produced by Lysobacter sp. XL1 as an extracellular enzyme. | The gene for L5 (alpB) has been cloned, enabling recombinant production and targeted enzyme engineering. asm.org | asm.org |
Development of Enzyme Modulators for Research Purposes
The creation of selective inhibitors for UCH-L5 is a significant focus of current research. These molecular modulators are vital for investigating the enzyme's function within complex biological networks and for validating it as a potential drug target. Small-molecule inhibitors provide researchers with the ability to exert precise, acute, and reversible control over UCH-L5's enzymatic activity.
The availability of purified, recombinant UCH-L5 protein facilitates high-throughput screening efforts aimed at identifying new and potent inhibitors. Once identified, these inhibitors serve as chemical probes to:
Confirm functional roles: Verify that a cellular effect observed after the genetic knockdown of UCH-L5 is directly attributable to its enzymatic activity.
Analyze pathway dynamics: Elucidate the specific timing and requirement of UCH-L5 activity in dynamic processes like signaling cascades or protein degradation.
Investigate therapeutic applications: In disease models where UCH-L5 is dysregulated, such as certain cancers, inhibitors are used to evaluate the potential therapeutic benefit of blocking its function. nih.govontosight.ai
Applications in Protein Engineering and Directed Evolution
The distinct characteristics of Lysobacter this compound make it a prime candidate for protein engineering and directed evolution. These methodologies are aimed at generating enzyme variants with enhanced properties tailored for specific biotechnological uses.
The successful cloning and sequencing of the alpB gene, which encodes this compound, has laid the groundwork for these engineering efforts. asm.org Using techniques such as site-directed mutagenesis, scientists can systematically alter the enzyme's amino acid sequence. The high-resolution crystal structure of this compound has been determined, revealing unique structural features not found in its homologs, which likely contribute to its specific functions and provide a blueprint for rational enzyme design. nih.govresearchgate.net
Key objectives of engineering this compound include:
Enhanced Catalytic Activity: Increasing the rate of peptidoglycan hydrolysis to develop more powerful bacteriolytic agents.
Modified Substrate Specificity: Altering the enzyme's active site to either broaden its antimicrobial spectrum or to target specific pathogens with high precision.
Improved Stability: Engineering variants with greater thermostability or enhanced stability in various chemical environments, such as those found in detergent formulations. asm.org
Transcriptomic analyses of Lysobacter strains have shed light on the expression patterns of lytic enzymes like L5 under different conditions, guiding the development of optimized production strategies. mdpi.com Furthermore, directed evolution, a process involving the generation and screening of large libraries of enzyme mutants, offers a powerful method for discovering novel this compound variants with desired traits that may be difficult to achieve through rational design alone.
Future Directions and Emerging Research Avenues in Proteinase L5 Studies
Unraveling Complex Regulatory Networks
The expression and activity of Proteinase L5 are not constitutive; they are tightly regulated processes influenced by environmental cues. Transcriptomic analyses of the related species Lysobacter capsici have shown that the expression of the this compound gene is highly dependent on the composition of the culture medium, with a significant six-fold increase on certain media and a decrease on others. mdpi.com This indicates a sophisticated level of transcriptional control. Future research must aim to identify the specific transcription factors, DNA-binding elements, and signaling pathways, such as quorum sensing, that govern the expression of the this compound gene in response to the presence of competing microbes or other environmental stimuli.
Beyond transcription, post-translational regulation is another critical layer of control. While not yet detailed for Lysobacter this compound, studies on other regulatory proteins, such as the human deubiquitinating enzyme UCH-L5, reveal complex modulation by dedicated activator and inhibitor proteins like RPN13 and INO80G. researchgate.netnih.gov Similarly, in plant systems, a protein named L5 is targeted for degradation through the ubiquitin-proteasome pathway by its interaction with the E3 ubiquitin ligase BOI. researchgate.net These examples highlight powerful regulatory paradigms. A crucial future direction is the search for interacting proteins that modulate this compound's activity, stability, or localization. Identifying these binding partners will be key to constructing a comprehensive regulatory network, explaining how the enzyme's potent lytic activity is precisely controlled to benefit the host bacterium without causing indiscriminate damage.
Table 1: Known Regulatory Influences on Lytic Enzyme Expression
| Organism | Enzyme/Gene | Regulatory Influence | Observed Effect | Citation |
| Lysobacter capsici | This compound gene | Rich Medium (RM) vs. SYM Medium | 6-fold increase in expression on RM; decrease on SYM | mdpi.com |
| Homo sapiens | UCH-L5 | RPN13 (protein) | Activation | nih.gov |
| Homo sapiens | UCH-L5 | INO80G (protein) | Inhibition | nih.gov |
| Arabidopsis | L5 protein (unrelated) | BOI (E3 ubiquitin ligase) | Affects protein stability | researchgate.net |
High-Resolution Structural Insights into Dynamic Processes
The static, high-resolution (1.60 Å) crystal structure of this compound has provided a foundational blueprint, revealing significant structural identity to homologs like protease L1 despite low sequence similarity. nih.gov Notably, the structure highlighted unique regions believed to be central to its specific functions. nih.gov However, enzymes are dynamic machines, and their function is intrinsically linked to their motion. A key future challenge is to move beyond this single snapshot and visualize the dynamic processes of substrate binding and catalysis.
Emerging structural biology techniques are poised to meet this challenge. For instance, studies on other proteases, like the rhomboid protease GlpG, have identified a flexible "L5 loop" that acts as a cap, undergoing conformational changes to expose the active site and admit the substrate. nih.govnih.govpnas.org Capturing these transient states is critical. Time-resolved crystallography and cryogenic electron microscopy (cryo-EM) are powerful tools that could be applied to this compound. These methods could provide high-resolution "snapshots" of the enzyme at various functional stages: in its free state, bound to a substrate or inhibitor, and during its aggregation into the observed amyloid-like fibrils. nih.gov Such studies would provide a direct structural basis for its catalytic mechanism and reveal how its unique structural features facilitate its enzymatic activity.
Table 2: Structural Characteristics of this compound and Related Protease Features
| Protein | Organism/Family | Resolution/Technique | Key Structural Feature | Implication | Citation |
| This compound | Lysobacter sp. XL1 | 1.60 Å X-ray Crystallography | Unique structural regions compared to homologs | Important for unique properties and activity | nih.gov |
| This compound | Lysobacter sp. XL1 | Electron Microscopy | Forms amyloid-like fibrils | Potential for aggregation-related functions or regulation | nih.gov |
| GlpG | Rhomboid Protease Family | X-ray Crystallography | Mobile "L5 cap" covering the active site | Acts as a gate for substrate entry | nih.govpnas.org |
Novel Substrate Discovery and Functional Annotation
Current knowledge of this compound's substrates is primarily based on its ability to lyse whole microbial cells and its characterized activity on staphylococcal peptidoglycan. nih.govkarger.com It is known to possess both Gly-Gly endopeptidase and N-acetylmuramoyl-L-Ala amidase activities. nih.gov However, its lytic action against a broad spectrum of microbes, including yeasts, suggests it can degrade a wider array of macromolecules, such as structural proteins in yeast cell walls. karger.com Conflicting reports on its ability to degrade peptidoglycan from certain S. aureus strains highlight the need for a more precise definition of its specificity. karger.com
The future of functional annotation lies in moving beyond a handful of model substrates. Advanced proteomics-based methods, such as activity-based protein profiling (ABPP) and mass spectrometry-based substrate screening with peptide libraries, are essential next steps. pnas.orgfrontiersin.org These unbiased approaches can identify the full repertoire of peptide bonds that this compound can cleave, revealing its precise substrate consensus sequence. Applying these techniques to identify the natural substrates it targets in a competitive microbial environment will provide a much deeper understanding of its ecological role. This could uncover novel functions beyond simple bacteriolysis, potentially implicating it in signaling, biofilm disruption, or nutrient acquisition.
Advanced Methodological Development for in situ Studies
A significant finding is that this compound is secreted via outer membrane vesicles (OMVs), and these vesicles can be more effective at lysing target cells than the free, soluble enzyme. karger.com This discovery underscores the importance of studying the enzyme in its native context. Traditional biochemical assays using purified components fail to capture the spatial and temporal complexities of enzyme function in situ. bitesizebio.com
The development of advanced methodologies to study this compound in its natural environment is a critical future frontier. A promising technique is in situ zymography, which uses specifically designed, often fluorescent, substrates to visualize where an enzyme is active within a complex sample, such as a microbial co-culture or biofilm. bitesizebio.com The design and synthesis of highly specific, activity-based probes for this compound would enable researchers to track its activity in real-time. This would allow for the direct visualization of where the enzyme is deployed, whether it acts primarily in its vesicle-bound or soluble form, and how its activity is localized upon contact with a target cell. Such methods will be indispensable for bridging the gap between molecular characteristics and ecological function, revealing how this compound executes its antimicrobial strategy in the complex theater of a microbial community.
常见问题
Basic Research Questions
Q. What experimental protocols are recommended for isolating Proteinase L5 from native sources, and how do variations in purification methods affect yield and enzymatic activity?
- Methodological Answer : this compound purification typically involves affinity chromatography using immobilized substrate analogs or metal chelation (e.g., Ni-NTA for His-tagged recombinant forms) . Yield optimization requires balancing buffer pH (6.5–7.5), protease inhibitors (e.g., PMSF), and temperature (4°C). Post-purification, SDS-PAGE and Western blotting validate purity, while activity assays (e.g., fluorogenic substrate cleavage) confirm functionality. Variations in ion-exchange chromatography gradients or inclusion of reducing agents (e.g., DTT) may reduce autoproteolysis, a common yield-limiting factor .
Q. How is the enzymatic activity of this compound quantitatively assessed, and what controls are critical to mitigate assay interference?
- Methodological Answer : Activity is measured via spectrophotometric or fluorometric assays using synthetic substrates (e.g., Z-Phe-Arg-AMC). Controls must include:
- Blank reactions (substrate + buffer without enzyme) to account for spontaneous hydrolysis.
- Inhibitor controls (e.g., E-64 for cysteine proteases) to confirm specificity.
- Temperature and pH standardization to align with physiological conditions (e.g., 37°C, pH 7.4). Data should be normalized to protein concentration (Bradford assay) and reported as turnover number (kcat) or specific activity (µmol/min/mg) .
Advanced Research Questions
Q. How can researchers address contradictory findings regarding this compound’s substrate specificity across different experimental systems?
- Methodological Answer : Contradictions often arise from differences in substrate libraries or assay conditions. A systematic approach includes:
- Comparative kinetic profiling: Test this compound against a standardized panel of substrates (e.g., MCA-labeled peptides) under uniform pH and ionic strength.
- Structural modeling: Use homology-based tools (e.g., SWISS-MODEL) to predict active-site residues and compare with mutagenesis data.
- Context-dependent assays: Evaluate activity in physiologically relevant matrices (e.g., cell lysates vs. purified systems) to identify cofactor dependencies. Discrepancies may reflect post-translational modifications or endogenous inhibitors in native environments .
Q. What structural biology techniques are optimal for resolving this compound’s tertiary structure, and how can autoproteolysis during crystallization be mitigated?
- Methodological Answer : Cryo-electron microscopy (cryo-EM) is preferred for large, flexible proteins, while X-ray crystallography suits stable domains. To prevent autoproteolysis:
- Use catalytically inactive mutants (e.g., Cys→Ala substitutions in active sites).
- Incorporate covalent inhibitors (e.g., vinyl sulfones) during purification.
- Optimize crystallization conditions with low-temperature (20°C) trials and high-concentration PEG buffers. Validation via mass spectrometry ensures intact protein integrity post-crystallization .
Q. What strategies validate the physiological relevance of this compound’s in vitro functions in disease models?
- Methodological Answer : Combine in vitro and in vivo approaches:
- Gene knockout/knockdown: Use CRISPR-Cas9 in cell lines or model organisms to correlate this compound loss with phenotypic changes (e.g., reduced tumor invasiveness).
- Activity-based probes: Design fluorescent or biotinylated inhibitors to track spatial-temporal activity in tissues via microscopy or pull-down assays.
- Multi-omics integration: Cross-reference transcriptomic data (RNA-seq) with proteolytic cleavage sites identified by terminal amine labeling (TAILS) to map substrate networks .
Data Analysis and Reproducibility
Q. How should researchers statistically analyze kinetic data for this compound to account for non-linear reaction rates?
- Methodological Answer : Fit data to the Michaelis-Menten equation using non-linear regression tools (e.g., GraphPad Prism). For non-linear kinetics (e.g., substrate inhibition):
- Apply alternative models (e.g., Hill equation for cooperativity).
- Report confidence intervals for Km and Vmax via bootstrap resampling.
- Include triplicate technical replicates and biological replicates (≥3 independent purifications) to assess batch variability .
Q. What bioinformatics pipelines are recommended for identifying novel this compound substrates from proteomic datasets?
- Methodological Answer : Use tools like MaxQuant for label-free quantification and Proteome Discoverer for peptide-spectrum matching. Filter candidates by:
- Cleavage site consensus motifs (e.g., using WebLogo).
- Enrichment in protease-treated vs. control samples (fold change ≥2, p < 0.05).
- Pathway analysis (DAVID or STRING) to prioritize substrates in disease-relevant pathways (e.g., apoptosis, ECM remodeling) .
Contradiction Resolution and Peer Review
Q. How to reconcile discrepancies between in vitro activity and in vivo functional studies of this compound?
- Methodological Answer : Discrepancies may stem from microenvironmental factors (e.g., redox state, co-localization with inhibitors). Address via:
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